Norvisnagin

Descripción general

Descripción

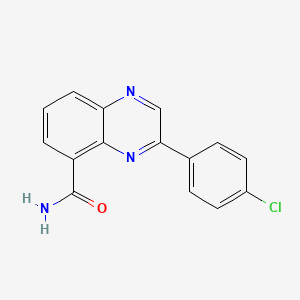

Norvisnagin is an organic heterotricyclic compound and an oxacycle.

Aplicaciones Científicas De Investigación

Synthesis and Modification

- A modified synthesis of visnagin, leading to the creation of norvisnagin, has been reported, highlighting the potential for chemical modification and synthesis of new compounds (Badawi & Fayez, 1965).

- Research on the bromination of visnagin and subsequent chemical transformations, including the synthesis of norvisnagin and its derivatives, demonstrates the versatility of norvisnagin in chemical research (Abdelhafez, Abedelatif & Badria, 2011).

- A study on the synthesis of benzofuran derivatives, including norvisnagin, provides insights into the methodologies for obtaining norvisnagin and related compounds (Aneja, Mukerjee & Seshadri, 1958).

Physico-Chemical Research

- Conductometric and spectrophotometric studies on the complexes of uranyl ions with norvisnagin, among other compounds, highlight norvisnagin's potential in physico-chemical research (Mostafa, Khairy, Mahgoub & Mosaad, 1969).

Biological Applications

- Norvisnagin has been investigated for its interaction with DNA and antiviral activities, offering insights into its potential biological and medicinal applications (Abdelhafez, Abedelatif & Badria, 2011).

Pharmacological Research

- Norvisnagin's role in modulating drug resistance in bacteria, specifically in relation to the NorA protein in Staphylococcus aureus, indicates its importance in pharmacological research and drug development (Rodrigues et al., 2022).

Propiedades

Nombre del producto |

Norvisnagin |

|---|---|

Fórmula molecular |

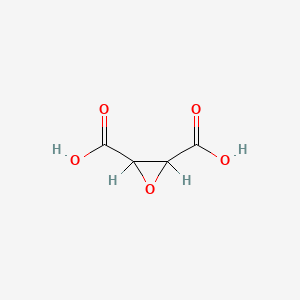

C12H8O4 |

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C12H8O4/c1-6-4-8(13)11-10(16-6)5-9-7(12(11)14)2-3-15-9/h2-5,14H,1H3 |

Clave InChI |

XNJXARQRJIOYLC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)

![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)

![3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione](/img/structure/B1202952.png)

![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)

![N-[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-5-tetrazolyl]phenyl]-2-furancarboxamide](/img/structure/B1202956.png)

![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)

![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)